

An In-depth Technical Guide to Imidazo[1,2-b]pyridazine Heterocyclic Compounds

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Compound of Interest

Compound Name: 6-Chloro-3-methylimidazo[1,2-b]pyridazine

Cat. No.: B159489

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile framework for the design of potent and selective modulators of various biological targets. This has led to the discovery of numerous bioactive molecules with therapeutic potential across a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.^{[1][2]} Notably, the successful development of the multi-targeted kinase inhibitor ponatinib, which features this core structure, has spurred further interest in exploring the therapeutic applications of novel imidazo[1,2-b]pyridazine derivatives.^{[1][2][3]} This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic targets of this important class of compounds.

Core Structure

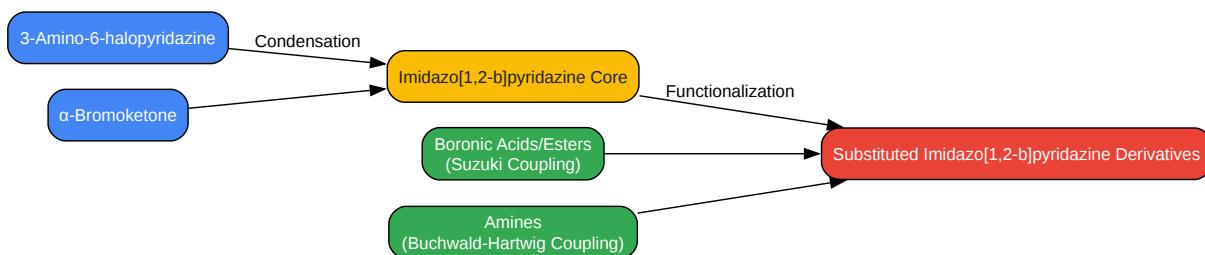
The fundamental structure of imidazo[1,2-b]pyridazine consists of an imidazole ring fused to a pyridazine ring, creating a bicyclic system with a bridgehead nitrogen atom. This arrangement confers a unique three-dimensional shape and distribution of electron density, which are key to its ability to interact with a variety of biological macromolecules.

Caption: The core chemical structure of imidazo[1,2-b]pyridazine.

Synthetic Methodologies

The synthesis of the imidazo[1,2-b]pyridazine core and its derivatives can be achieved through several synthetic routes. A common and versatile method involves the condensation reaction between a 3-amino-6-halopyridazine and an α -bromoketone.^[4] This initial scaffold can then be further functionalized at various positions, often through metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, to generate a diverse library of substituted compounds.^[5]

General Synthetic Workflow



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Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.

Biological Activities and Therapeutic Targets

Imidazo[1,2-b]pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.^{[1][2]} A significant portion of the research on this scaffold has focused on the development of kinase inhibitors.

Kinase Inhibition

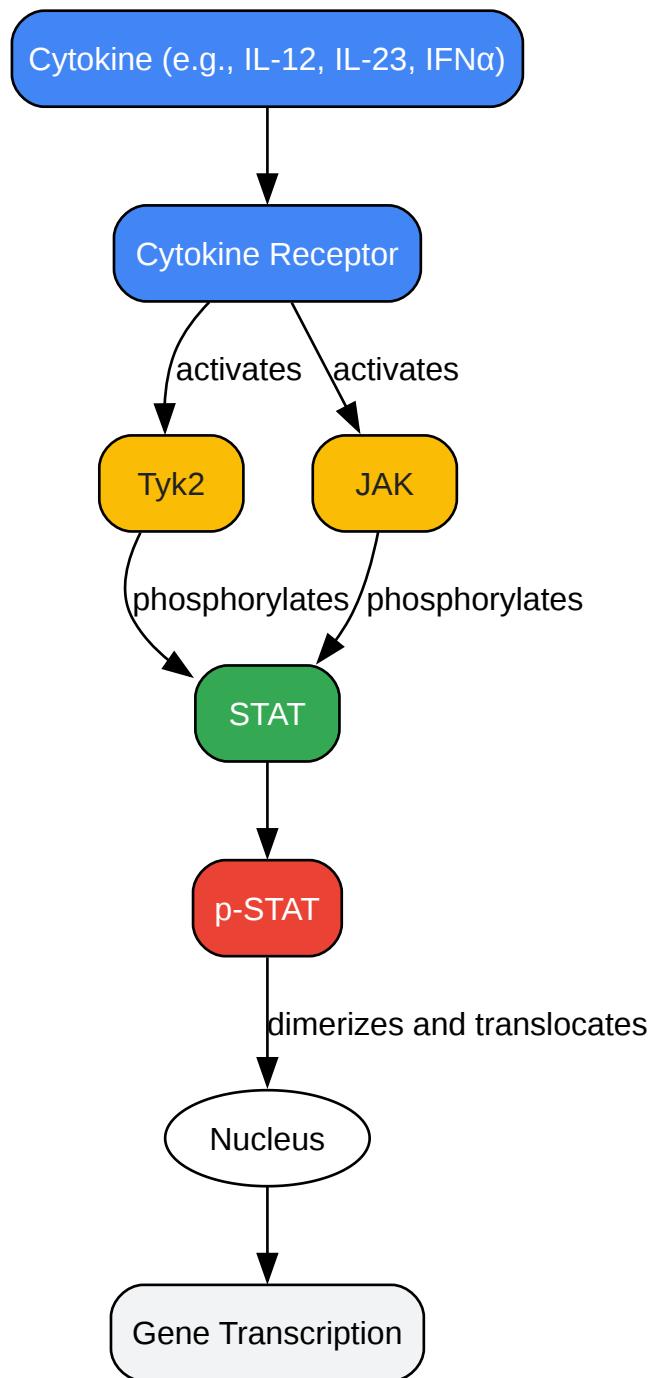
Imidazo[1,2-b]pyridazines have proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.

Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and type I interferons.^[6] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2, binding to its pseudokinase (JH2) domain.^{[7][8]}

Quantitative Data for Tyk2 Inhibitors

Compound	Tyk2 JH2 Ki (nM)	IFN α IC50 (nM)	hWB IC50 (nM)	Reference
6q	0.015	12	63	[7]
6r	0.025	25	114	[7]
6s	0.035	41	136	[7]
6t	0.025	25	105	[7]

Tyk2 Signaling Pathway



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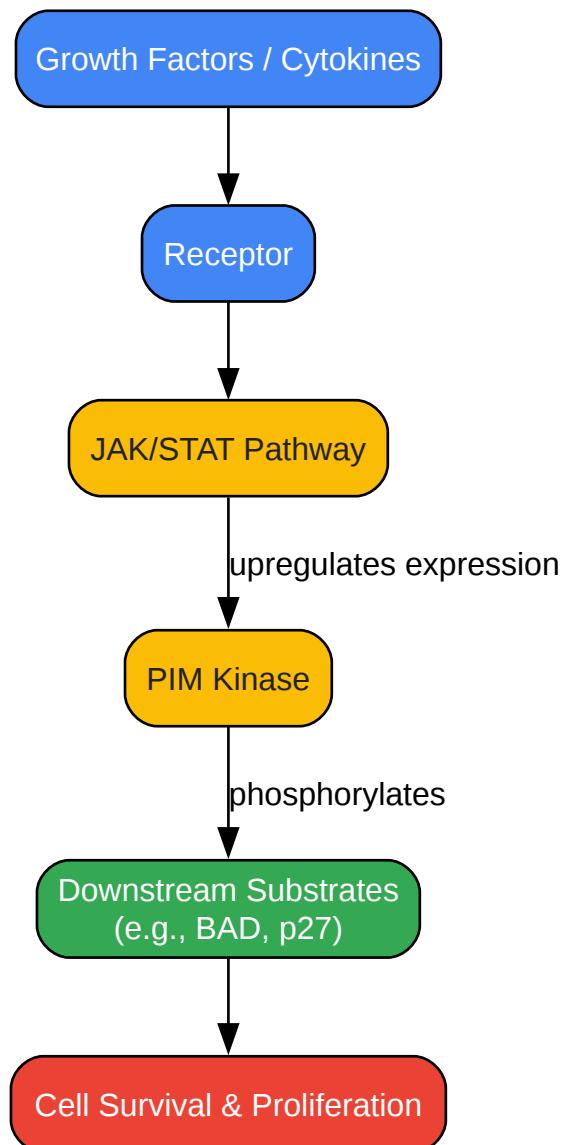
Caption: Simplified Tyk2/STAT signaling pathway.

PIM kinases are a family of serine/threonine kinases that are often overexpressed in various cancers and are involved in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases.^[9]

Quantitative Data for PIM Kinase Inhibitors

Compound	PIM1 IC50 (nM)	PIM2 IC50 (nM)	Reference
K00135	110	1200	[10]
K00486	25	2500	[10]
K00152	30	3000	[10]

PIM Kinase Signaling Pathway

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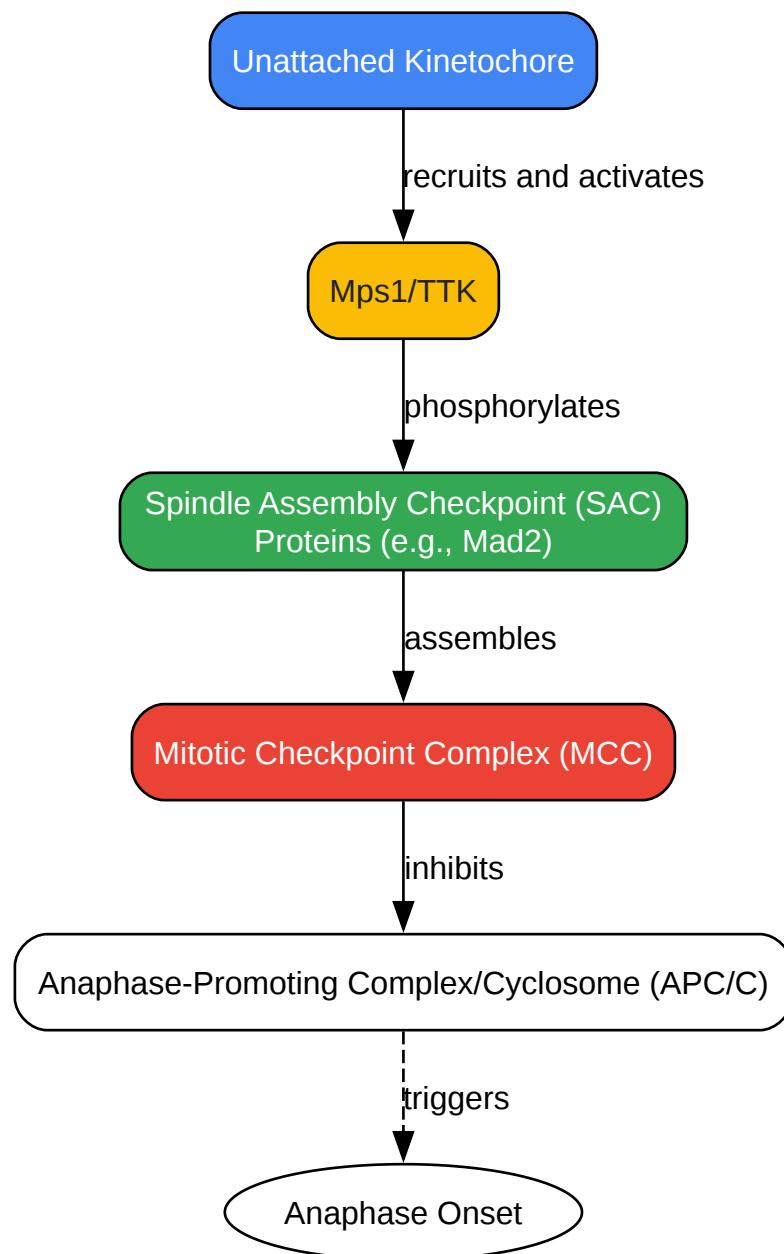
Caption: Simplified PIM kinase signaling pathway.

Mps1 (also known as TTK) is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[\[11\]](#) Imidazo[1,2-b]pyridazine derivatives have been discovered as potent and selective Mps1 inhibitors with significant antiproliferative activity.[\[6\]](#)[\[11\]](#)

Quantitative Data for Mps1 Inhibitors

Compound	A549 Cell		Reference
	Mps1 IC50 (nM)	Proliferation IC50 (nM)	
21a	-	39	[6]
27f	0.70 (cellular)	6.0	[11]

Mps1/TTK in Spindle Assembly Checkpoint



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Caption: Role of Mps1/TTK in the spindle assembly checkpoint.

Imidazo[1,2-b]pyridazine derivatives have also shown inhibitory activity against a range of other kinases, including:

- Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling.[\[12\]](#)
- Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[\[5\]](#)[\[13\]](#)

- Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in various cancers.[\[14\]](#)
- I_KB Kinase β (IKKβ): A central kinase in the NF-κB signaling pathway.[\[15\]](#)

Experimental Protocols

General Kinase Assay Protocol (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to determine the potency of kinase inhibitors.

- Reagent Preparation:
 - Dilute the kinase, substrate, ATP, and test compounds (imidazo[1,2-b]pyridazine derivatives) to their desired concentrations in the appropriate kinase buffer.
- Kinase Reaction:
 - In a 384-well plate, add 1 μL of the test compound or vehicle (DMSO).
 - Add 2 μL of the diluted kinase.
 - Add 2 μL of the substrate/ATP mixture to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Generation:
 - Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.

- Data Acquisition:
 - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

- Reaction Setup:
 - To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-bromo-1-phenylethanone.
- Condensation:
 - Add a mild base, such as sodium bicarbonate, to the mixture.
 - Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a highly valuable framework in the field of drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives,

particularly as kinase inhibitors, underscore its importance. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this versatile heterocyclic system for the development of novel therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of new imidazo[1,2-b]pyridazine derivatives is warranted to fully realize their therapeutic potential.

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